molecular formula C8H9Cl2NO2S B6172023 ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate CAS No. 2460751-37-3

ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate

Cat. No. B6172023
CAS RN: 2460751-37-3
M. Wt: 254.1
InChI Key:
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Description

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate, also known as EDTP, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 253.09 g/mol. EDTP is a versatile compound with a wide range of applications in various fields such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate is used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It is also used in the study of biochemical and physiological processes such as signal transduction, gene expression, and metabolism. ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate has been used in the study of the effects of drugs on the central nervous system, as well as in the study of cancer and other diseases.

Mechanism of Action

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate acts as a reversible inhibitor of enzymes and proteins. It binds to the active site of enzymes and proteins, blocking their activity. This inhibition is reversible, meaning that the enzyme or protein can be reactivated by the removal of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate.
Biochemical and Physiological Effects
ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the activity of certain signaling pathways. In addition, ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate in laboratory experiments is that it is a reversible inhibitor, meaning that the enzyme or protein can be reactivated by the removal of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate. This makes it ideal for studying the effects of drugs on the activity of enzymes and proteins. However, one of the main limitations of using ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate is that it is not a very potent inhibitor, meaning that higher concentrations of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate are required in order to achieve a significant inhibition.

Future Directions

The use of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate in scientific research is likely to continue to increase in the future. Potential future directions include the use of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate in the study of the effects of drugs on the central nervous system, as well as in the study of cancer and other diseases. In addition, ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate could be used to study the effects of environmental toxins on biochemical and physiological processes. Finally, ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate could be used to develop new therapeutic agents for the treatment of various diseases.

Synthesis Methods

Ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate is synthesized from the reaction of ethyl propionate with 2,5-dichloro-1,3-thiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction proceeds in two steps: the first step involves the formation of the ethyl ester of 2,5-dichloro-1,3-thiazole, and the second step involves the formation of ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate. The overall yield of the reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate involves the reaction of ethyl acetoacetate with 2,5-dichlorothiazole-4-carboxylic acid followed by esterification with ethanol and acid catalysis.", "Starting Materials": [ "Ethyl acetoacetate", "2,5-dichlorothiazole-4-carboxylic acid", "Ethanol", "Acid catalyst" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2,5-dichlorothiazole-4-carboxylic acid in the presence of a base catalyst to form ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)acetoacetate.", "Step 2: The ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)acetoacetate is then esterified with ethanol in the presence of an acid catalyst to form ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate.", "Step 3: The final product is purified through recrystallization or column chromatography." ] }

CAS RN

2460751-37-3

Product Name

ethyl 3-(2,5-dichloro-1,3-thiazol-4-yl)propanoate

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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